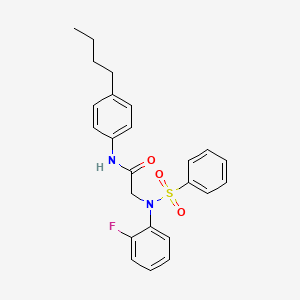
N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BAY 85-8501 and is a selective inhibitor of the protein kinase B-Raf, which is a key player in cellular signaling pathways.
Mechanism of Action
BAY 85-8501 is a selective inhibitor of B-Raf, which is a key player in the MAPK/ERK signaling pathway. When B-Raf is activated, it phosphorylates MEK, which in turn phosphorylates ERK. This results in the activation of various downstream signaling pathways involved in cell growth, differentiation, and survival. BAY 85-8501 binds to the ATP-binding site of B-Raf and inhibits its activity, thereby blocking the MAPK/ERK signaling pathway.
Biochemical and Physiological Effects:
BAY 85-8501 has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. BAY 85-8501 has also been shown to have anti-inflammatory effects, and to inhibit angiogenesis in tumor models.
Advantages and Limitations for Lab Experiments
One of the major advantages of BAY 85-8501 is its selectivity for B-Raf. This allows for more specific targeting of the MAPK/ERK signaling pathway, which is dysregulated in various diseases, including cancer. However, one of the limitations of BAY 85-8501 is its poor solubility in aqueous solutions, which can limit its application in certain experiments.
Future Directions
There are several future directions for the research on BAY 85-8501. One potential direction is to study its potential applications in combination with other targeted therapies for cancer. Another direction is to study its potential applications in other diseases, such as inflammatory diseases. Additionally, future research could focus on improving the solubility of BAY 85-8501 to increase its applicability in various experiments.
Scientific Research Applications
BAY 85-8501 has been extensively studied for its potential applications in medical research. It has been shown to be a potent inhibitor of B-Raf, which is a key player in cellular signaling pathways. B-Raf is involved in the regulation of cell growth, differentiation, and survival, and its dysregulation is associated with various diseases, including cancer. Therefore, BAY 85-8501 has been studied for its potential applications in cancer research.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3S/c1-2-3-9-19-14-16-20(17-15-19)26-24(28)18-27(23-13-8-7-12-22(23)25)31(29,30)21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLSKNJERDJKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-sec-butylphenyl)propyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4131822.png)
![N-[4-(diethylamino)phenyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4131829.png)
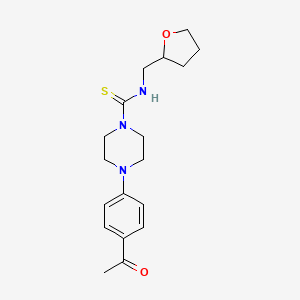
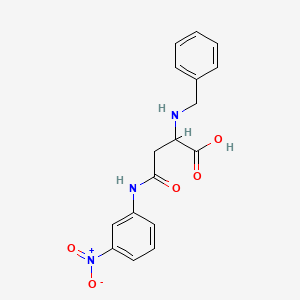
![methyl 6-methyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4131845.png)
![N-(2-furylmethyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4131855.png)
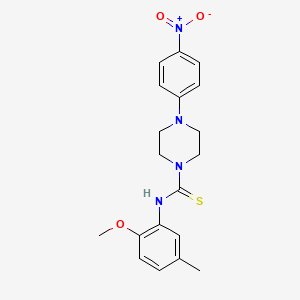
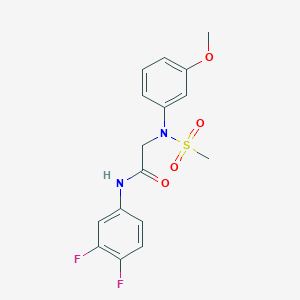
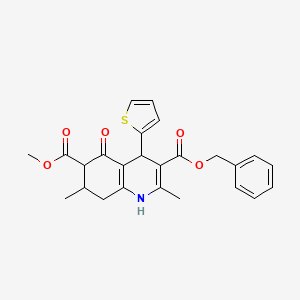
![N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4131878.png)
![4-[(4-chlorophenyl)amino]-4-oxo-3-(1-pyrrolidinyl)butanoic acid](/img/structure/B4131881.png)
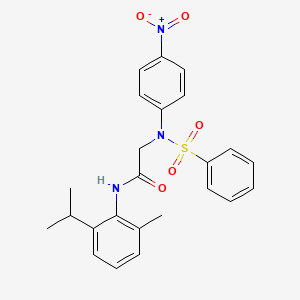
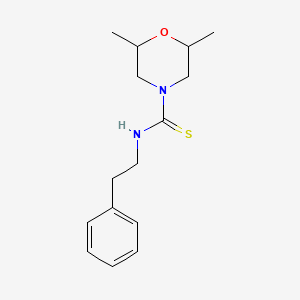
![2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4131896.png)